An In-depth Technical Guide to 2-Bromobenzoyl Isothiocyanate and Related Compounds
An In-depth Technical Guide to 2-Bromobenzoyl Isothiocyanate and Related Compounds
A Note on Chemical Identity: This guide addresses the physical and chemical properties of isothiocyanates related to the 2-bromobenzoyl scaffold. Initial research indicates that while "2-Bromobenzoyl isothiocyanate" is a specific chemical entity, publicly available scientific data for this compound is scarce. The majority of accessible research pertains to the closely related structures: 2-Bromophenyl isothiocyanate and 2-Bromobenzyl isothiocyanate . This guide will focus on the well-characterized 2-Bromophenyl isothiocyanate , with additional information provided for 2-Bromobenzyl isothiocyanate , to offer a comprehensive resource for researchers.
Part 1: 2-Bromophenyl Isothiocyanate: A Core Profile
2-Bromophenyl isothiocyanate (CAS 13037-60-0) is an aromatic organosulfur compound that features a bromine atom and an isothiocyanate functional group attached to a benzene ring.[1] This structure offers a unique combination of reactivity, making it a valuable building block in synthetic and medicinal chemistry.
Physicochemical Properties
The physical and chemical characteristics of 2-Bromophenyl isothiocyanate are summarized below, providing a foundational understanding for its handling and application in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 13037-60-0 | [2] |
| Molecular Formula | C₇H₄BrNS | [3] |
| Molecular Weight | 214.08 g/mol | [2] |
| Physical Form | Clear, colorless to pale yellow liquid | [3] |
| Melting Point | 20 °C | [2] |
| Boiling Point | 257 °C at 770 mmHg | [2][4] |
| Density | 1.591 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.6843 | [4] |
| Flash Point | >110°C | [2] |
| Solubility | Moisture Sensitive | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification and characterization of 2-Bromophenyl isothiocyanate.
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show complex multiplets in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the four protons on the substituted benzene ring.[5]
-
¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons and a characteristic signal for the isothiocyanate carbon.[5]
1.2.2 Infrared (IR) Spectroscopy
The isothiocyanate group (-N=C=S) presents a strong and sharp absorption band in the region of 2000-2200 cm⁻¹, which is a key diagnostic peak for this class of compounds.[5][6]
1.2.3 Mass Spectrometry (MS)
The mass spectrum exhibits a characteristic isotopic pattern for a bromine-containing compound, with two prominent peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity.[5]
Chemical Properties and Reactivity
The isothiocyanate functional group is a versatile electrophile, known for its reactivity towards nucleophiles.[1] This reactivity is central to its utility in organic synthesis.
-
Reaction with Nucleophiles: 2-Bromophenyl isothiocyanate readily reacts with primary and secondary amines to form the corresponding thioureas. It can also react with alcohols and thiols to yield thiocarbamates and dithiocarbamates, respectively.[7]
-
Cyclization Reactions: The presence of the ortho-bromo substituent allows for intramolecular cyclization reactions. For instance, it has been used in the synthesis of 4-monosubstituted and 4,4-disubstituted 1,4-dihydro-3,1-benzoxazine-2-thiones.[1][2]
Caption: Reactivity of 2-Bromophenyl isothiocyanate.
Safety, Handling, and Storage
1.4.1 Hazard Identification
2-Bromophenyl isothiocyanate is classified as a hazardous substance.
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[8] It is also a lachrymator, meaning it can cause tearing.[8]
-
Signal Word: Danger
1.4.2 Recommended Handling Procedures
-
Work in a well-ventilated area, preferably under a chemical fume hood.[8][9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
-
Avoid breathing vapors or mist.[8]
-
Ensure eyewash stations and safety showers are readily accessible.[8][9]
1.4.3 Storage Recommendations
-
Keep the container tightly closed and sealed.[8]
-
This compound is moisture-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2][8][9]
Part 2: 2-Bromobenzyl Isothiocyanate: A Comparative Overview
2-Bromobenzyl isothiocyanate (CAS 17863-40-0) is an isomer of 2-bromophenyl isothiocyanate, with the isothiocyanate group attached to a methylene (-CH₂-) bridge.[11][12] This structural difference influences its reactivity and physical properties.
Synthesis of 2-Bromobenzyl Isothiocyanate
A plausible synthetic route for 2-Bromobenzyl isothiocyanate starts from 2-bromotoluene and involves a two-step process.[5]
-
Free-Radical Bromination: The methyl group of 2-bromotoluene is brominated to form 1-bromo-2-(bromomethyl)benzene.[5]
-
Nucleophilic Substitution: The resulting benzylic bromide is then reacted with a thiocyanate salt (e.g., sodium or potassium thiocyanate) to yield 2-Bromobenzyl isothiocyanate.[5]
Caption: Proposed synthesis of 2-Bromobenzyl isothiocyanate.
Potential Applications in Drug Development
While specific data for 2-Bromobenzyl isothiocyanate is limited, the broader class of isothiocyanates is well-studied for its biological activities, particularly in oncology.[13]
-
Anticancer Activity: Isothiocyanates are known to induce apoptosis in cancer cells, often through the generation of reactive oxygen species (ROS) and activation of caspase cascades.[13] They can also modulate key signaling pathways involved in cancer cell proliferation and survival.[14] The presence of the bromo-benzyl group in 2-Bromobenzyl isothiocyanate is expected to influence its electrophilicity, lipophilicity, and metabolic stability, which in turn would affect its biological activity.[13]
Part 3: Experimental Protocols
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 600 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[5]
-
IR Spectroscopy: IR spectra can be recorded on an FTIR spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).[5]
-
Mass Spectrometry: Mass spectra are generally obtained using a mass spectrometer with electron ionization (EI) at 70 eV.[5][15]
Illustrative Synthetic Protocol: Preparation of a Thiourea Derivative
This protocol describes a general procedure for the reaction of an isothiocyanate with an amine.
-
Dissolve 2-Bromophenyl isothiocyanate (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask.
-
Add the desired primary or secondary amine (1-1.1 equivalents) to the solution. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting crude thiourea can be purified by recrystallization or column chromatography.
References
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-
2-BroMobenzyl isothiocyanate — Chemical Substance Information - NextSDS.
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2-Bromophenyl isothiocyanate 98 13037-60-0 - Sigma-Aldrich.
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Navigating Isothiocyanates: A Technical Guide to 1-Bromo-2-isothiocyanatobenzene - Benchchem.
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SAFETY DATA SHEET - Thermo Fisher Scientific.
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SAFETY DATA SHEET - SigmaAldrich.cn.
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SAFETY DATA SHEET - Fisher Scientific.
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Spectroscopic and Synthetic Insights into Brominated Benzyl Isothiocyanates: A Technical Guide - Benchchem.
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SAFETY DATA SHEET - Fisher Scientific.
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Reactivity of substituted 2‐bromophenyl isothiocyanate. - ResearchGate.
-
l,3-thiazines by the reaction of 2-bromomethyl-4-bromophenyl isothiocyanat.
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Chemical Properties of 2-Bromoethyl isothiocyanate (CAS 1483-41-6) - Cheméo.
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2-Bromophenyl isothiocyanate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.
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Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE.
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17863-40-0_2-Bromobenzyl isothiocyanate【结构式性质英文】 - 化源网.
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Isothiocyanate synthesis - Organic Chemistry Portal.
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Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv.
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Removal of impurities from 2-Amino-5-bromobenzoyl chloride - Benchchem.
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Stability of Benzylic-Type Isothiocyanates in Hydrodistillation- Mimicking Conditions - Laurentian University.
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Benzyl isothiocyanate - Safety Data Sheet.
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits - MDPI.
-
Recent Advances in the Synthesis and Applications of Isothiocyanates - ResearchGate.
-
Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent - Chemical Papers.
-
Stability studies of isothiocyanates and nitriles in aqueous media - ThaiScience.
-
Potential Applications of 1-Bromo-2-(isothiocyanatomethyl)benzene in Medicinal Chemistry: A Technical Guide - Benchchem.
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